molecular formula C23H19F3N2O4 B6546854 ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946255-64-7

ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546854
CAS No.: 946255-64-7
M. Wt: 444.4 g/mol
InChI Key: DJODURGYJNBFFK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a synthetic small molecule characterized by a dihydropyridinone core linked to a benzoate ester via an amide bond. The structure is further functionalized with a 4-(trifluoromethyl)benzyl group. This molecular architecture is of significant interest in medicinal and heterocyclic chemistry research . Compounds featuring dihydropyridinone scaffolds are often explored for their potential biological activities, and the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity in drug discovery contexts . This product is provided for research purposes to investigate its physicochemical properties, potential as a building block for more complex molecules, or its behavior in biological assays. Researchers in chemical biology and pharmaceutical development may find this compound valuable for probing new therapeutic targets or as a synthetic intermediate. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly labeled "For Research Use Only" and must not be administered to humans or animals or used for any diagnostic, therapeutic, or other consumer-related applications.

Properties

IUPAC Name

ethyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4/c1-2-32-22(31)16-7-11-18(12-8-16)27-20(29)19-4-3-13-28(21(19)30)14-15-5-9-17(10-6-15)23(24,25)26/h3-13H,2,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJODURGYJNBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a trifluoromethyl-substituted phenyl ring, a dihydropyridine moiety, and an amido group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the dihydropyridine intermediate through the Hantzsch reaction, followed by coupling with an amide and subsequent esterification to yield the final product.

This compound interacts with various molecular targets, influencing several biological pathways. The trifluoromethyl group enhances binding affinity to proteins or enzymes, while the dihydropyridine and benzoate structures may modulate activity in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits diverse pharmacological activities:

  • Antidiabetic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism, similar to known antidiabetic agents.
  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
  • Antitumor Effects : Some derivatives of dihydropyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticIC50 values comparable to standard drugs
AntimicrobialEffective against multiple bacterial strains
AntitumorCytotoxicity observed in cancer cell lines

Case Study: Antidiabetic Activity

In a study assessing the antidiabetic potential of this compound, the compound was tested against alpha-amylase. The results indicated significant inhibition at various concentrations:

  • IC50 Value : 4.58 μM (compared to acarbose at 1.58 μM)

This suggests that the compound may serve as a lead for developing new antidiabetic medications.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate has garnered attention for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it suitable for:

  • Anticancer Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the efficacy of anticancer drugs by increasing their bioavailability and selectivity towards cancer cells.
  • Enzyme Inhibitors : The compound can act as an inhibitor for various enzymes involved in disease pathways, particularly those related to cancer and inflammation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can be utilized in:

  • Synthesis of Complex Molecules : this compound can be used to synthesize other bioactive compounds through various chemical reactions like oxidation and substitution.

Materials Science

The unique properties imparted by the trifluoromethyl group make this compound useful in materials science:

  • Development of Advanced Materials : The compound can be incorporated into polymers or coatings to enhance their chemical resistance and thermal stability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis of Novel Derivatives

Researchers utilized this compound as a precursor for synthesizing novel derivatives with improved biological activity. By modifying the amido group, they developed several new compounds that exhibited enhanced enzyme inhibition profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound’s 1,2-dihydropyridine core distinguishes it from analogs such as thiazole- or triazine-containing derivatives (e.g., compounds 10d–10f in ). For example:

  • Compound 10d () : Contains a thiazole ring linked to a piperazine-acetate group and a 4-(trifluoromethyl)phenylureido substituent.

Substituent Variations

Trifluoromethyl Group Position
  • Target Compound : The trifluoromethyl group is at the para position on the benzyl substituent.
  • Compound 10e () : Features a meta -trifluoromethylphenyl group, which may alter steric and electronic interactions with biological targets .
Functional Group Linkages
  • Amido vs. Ureido Groups: The target compound’s amido linkage contrasts with the ureido groups in compounds 10d–10f.

Physicochemical Properties

Property Target Compound Compound 10d () ETHYL 4-(2-CHLOROETHOXY)BENZOATE ()
Molecular Weight (Da) Not reported 548.2 242.68 (calculated)
Key Functional Groups Ethyl benzoate, amido Thiazole, ureido, piperazine Chloroethoxy, benzoate
Substituent Position 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl 2-Chloroethoxy
Synthetic Yield Not reported 93.4% Not reported

Solubility and Lipophilicity

  • The ethyl benzoate group in the target compound likely improves aqueous solubility compared to the piperazine-acetate moiety in 10d–10f.
  • The chloroethoxy substituent in ETHYL 4-(2-CHLOROETHOXY)BENZOATE () may increase hydrophobicity relative to the target compound’s trifluoromethyl group .

Key Research Findings

  • Substituent Position Matters : Meta-substituted trifluoromethyl groups (e.g., 10e) may reduce steric hindrance compared to para-substituted analogs, influencing target binding .
  • Core Heterocycles Dictate Reactivity : Thiazole and triazine cores (–2) are more aromatic and stable than 1,2-dihydropyridine, which may undergo oxidation or ring-opening reactions .

Preparation Methods

Dihydropyridine Ring Synthesis

The 1,2-dihydropyridine-2-one scaffold is synthesized using a modified Hantzsch reaction. A β-keto ester (e.g., ethyl acetoacetate) reacts with an aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) and an ammonium source (e.g., ammonium acetate) under acidic conditions. This one-pot cyclocondensation yields the dihydropyridinone ring.

Example Protocol

  • Reactants : Ethyl acetoacetate (1.2 eq), 4-(trifluoromethyl)benzaldehyde (1.0 eq), ammonium acetate (2.5 eq).

  • Solvent : Ethanol or acetic acid.

  • Conditions : Reflux at 80°C for 12–24 hours.

  • Yield : 65–78% after recrystallization.

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the dihydropyridine ring and directing regioselectivity during subsequent functionalization.

Amide Coupling Methodologies

The amide bond between the dihydropyridine-3-carboxylic acid and 4-aminobenzoic acid is critical. Two approaches dominate:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as activators:

Parameter EDCI/HOBt DCC/HOBt
SolventDMF or THFDichloromethane
Reaction Time6–8 hours12–18 hours
Yield82–89%75–80%
Byproduct RemovalAqueous washFiltration of DCU

EDCI/HOBt is preferred for higher yields and milder conditions.

Mixed Anhydride Method

Alternative protocols employ chloroformates (e.g., isobutyl chloroformate) to generate reactive intermediates:

  • Steps :

    • Activate dihydropyridine-3-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.

    • React with 4-aminobenzoic acid ethyl ester.

  • Yield : 70–75% with reduced epimerization risk.

Esterification and Final Functionalization

The benzoic acid moiety is esterified using ethanol under acidic conditions:

Optimized Protocol

  • Reactants : 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoic acid (1.0 eq), ethanol (excess).

  • Catalyst : Concentrated H₂SO₄ (0.1 eq) or p-toluenesulfonic acid (0.2 eq).

  • Conditions : Reflux at 90°C for 4–6 hours.

  • Yield : 90–95% after rotary evaporation.

Industrial-Scale Production Insights

Large-scale synthesis requires modifications for efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times for Hantzsch cyclization (3–5 hours vs. 24 hours batch).

  • Catalytic Esterification : Zeolite catalysts replace mineral acids, simplifying purification.

  • Crystallization Optimization : Use of antisolvents (e.g., heptane) improves purity to >99%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • ¹H NMR : Key signals at δ 1.35 (ester CH₃), δ 4.30 (OCH₂CH₃), δ 5.15 (NCH₂Ar).

  • Mass Spec : [M+H]⁺ at m/z 475.2 (calculated for C₂₃H₂₀F₃N₂O₄).

Challenges and Mitigation Strategies

Challenge Solution
Low amide coupling efficiencyMicrowave-assisted synthesis (50°C, 1 hour)
Trifluoromethyl group hydrolysisAvoid aqueous bases; use anhydrous conditions
Ester saponificationControlled pH during workup (pH 6–7)

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Cost Scalability
EDCI/HOBt coupling72%98.5%HighModerate
Mixed anhydride68%97.8%MediumHigh
Industrial flow process85%99.2%LowExcellent

Q & A

Q. Validation Methods :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity threshold .
  • Structural Confirmation : 1^1H/13^{13}C NMR (amide NH at ~10 ppm, ester CO at ~170 ppm), HRMS (theoretical [M+H]⁺: 463.51 g/mol) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

Q. Answer :

  • Thermal Stability : TGA/DSC to monitor decomposition temperatures (e.g., sharp endotherm at 287–293°C for related analogs) .
  • Solution Stability : Accelerated degradation studies in PBS (pH 7.4) or DMSO at 25°C/40°C, analyzed via HPLC over 72 hours .
  • Light Sensitivity : UV-vis spectroscopy (200–400 nm) before/after 24-hour exposure to UV light .

Advanced: How can researchers resolve contradictions in solubility data between this compound and its analogs?

Answer :
Contradictions often arise from trifluoromethyl group positioning and crystal packing. A systematic approach includes:

Comparative Solubility Testing : Use shake-flask method in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).

Crystallography : Compare X-ray structures (e.g., C–F···π interactions reduce solubility in analogs with para-CF₃ groups vs. meta) .

Computational Modeling : Calculate logP (CLOGP: ~3.2) and compare with experimental logD₇.₄ values .

Q. Example Data :

Analog SubstituentSolubility (mg/mL in PBS)Melting Point (°C)
Para-CF₃ (Target)0.12 ± 0.03287.5–293.5
Meta-CF₃ (Analog)0.45 ± 0.07123–124

Advanced: What methodologies are suitable for investigating its enzyme inhibition mechanism?

Q. Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to determine KiK_i values against target enzymes (e.g., kinases, proteases).
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to active sites (focus on H-bonding with amide/ester groups and hydrophobic CF₃ interactions) .
  • SAR Analysis : Synthesize analogs with modified dihydropyridine rings (e.g., 6-methyl vs. 6-fluoro) and test IC₅₀ shifts .

Advanced: How can crystallographic data improve understanding of its reactivity?

Q. Answer :

  • X-ray Diffraction : Resolve bond lengths (e.g., C=O in dihydropyridine: ~1.22 Å) and dihedral angles to predict nucleophilic attack sites .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., NH···O hydrogen bonds) to explain solid-state stability .

Advanced: What in vivo models are appropriate for preclinical testing of its therapeutic potential?

Q. Answer :

  • Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS (t₁/₂: ~4.2 hours) .
  • Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (50 mg/kg) and tumor volume monitoring .

Advanced: How should researchers address discrepancies in bioactivity data across cell lines?

Q. Answer :

Cell-Specific Factors : Test in isogenic pairs (e.g., wild-type vs. P-gp-overexpressing cells) to assess efflux pump effects.

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Transcriptomics : RNA-seq of responsive vs. non-responsive lines to pinpoint target pathway dysregulation .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Q. Answer :

  • Process Optimization :
    • Catalyst Screening : Pd(OAc)₂/Xantphos for Suzuki couplings (yield increase from 60% → 85%) .
    • Solvent Selection : Replace DMF with cyclopentyl methyl ether (lower toxicity, easier removal).
  • Impurity Control :
    • Byproduct Identification : LC-MS to detect hydrolyzed ester (m/z 435.48) or demethylated analogs .
    • Design of Experiments (DoE) : Vary temperature (60–100°C) and reaction time (12–24 h) to map optimal conditions .

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